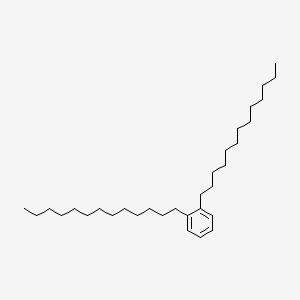

Ditridecylbenzene

Description

Contextual Significance of Alkylbenzenes in Modern Chemistry and Materials Science

Alkylbenzenes, compounds containing one or more alkyl groups attached to a benzene (B151609) ring, represent a fundamentally important class of organic molecules. wikipedia.org Their significance stems from their dual role as high-volume industrial commodities and versatile building blocks in chemical synthesis. The most prominent application of alkylbenzenes is as precursors to synthetic detergents. wikipedia.orgscholarsresearchlibrary.com Specifically, linear alkylbenzenes (LABs) are sulfonated to produce linear alkylbenzene sulfonates (LAS), which are the workhorse anionic surfactants in a vast array of household and industrial cleaning products due to their cleaning efficacy and biodegradability. databridgemarketresearch.comcrimsonpublishers.commordorintelligence.com

Beyond surfactants, alkylbenzenes are integral to other sectors. They are major components of petroleum-based fuels like gasoline and diesel. rsc.org The oxidation of the alkyl side-chains of these molecules is a key industrial process, yielding valuable chemicals such as benzoic acid and phenols, which are intermediates in the manufacturing of plastics, dyes, and pharmaceuticals. numberanalytics.com The synthesis of alkylbenzenes is typically achieved through Friedel-Crafts alkylation, a cornerstone reaction in organic chemistry that joins an alkyl chain to an aromatic ring. wikipedia.orgresearchgate.net The properties and applications of an alkylbenzene are highly dependent on the length and branching of its alkyl chain(s), a feature that researchers exploit to fine-tune materials for specific functions.

Historical Perspective on Research Involving Long-Chain Alkylbenzenes

The industrial and scientific focus on long-chain alkylbenzenes (LCABs) began in earnest around the mid-20th century, driven by the burgeoning demand for synthetic detergents to replace traditional soaps. nih.govtandfonline.com Early manufacturing processes, prevalent before the mid-1960s, utilized Friedel-Crafts alkylation of benzene with tetrapropylene, which produced a complex mixture of highly branched alkylbenzenes (TABs). nih.govtandfonline.com However, the branched nature of these compounds rendered them resistant to biodegradation, leading to significant environmental problems such as foaming in waterways. nih.gov

This environmental concern catalyzed a pivotal shift in the industry during the mid-1960s towards the production of linear alkylbenzenes (LABs). nih.govtandfonline.com These compounds, featuring straight alkyl chains typically ranging from 10 to 14 carbon atoms, are readily biodegraded, making their sulfonated derivatives (LAS) a much more environmentally benign alternative. crimsonpublishers.com This transition marked a significant milestone in green chemistry and established LABs as the dominant precursor for anionic surfactants globally. researchgate.net While the primary focus was on mono-alkylated benzenes for detergent production, heavier, di-alkylated species such as ditridecylbenzene were recognized as by-products of the alkylation process. google.comgoogle.com Concurrently, the unique and persistent nature of LCABs led to their use as molecular tracers to track domestic and industrial waste in marine and other aquatic environments. tandfonline.comacs.org

Scope and Research Imperatives for Ditridecylbenzene Studies

While ditridecylbenzene is primarily known as a heavy by-product in the industrial synthesis of linear alkylbenzenes, its investigation in advanced research is driven by its utility in materials science, specifically in the field of on-surface synthesis. google.comgoogle.comacs.org This bottom-up approach aims to construct atomically precise, low-dimensional molecular nanostructures directly on a substrate, which is a critical goal for the development of next-generation electronics, catalysts, and spintronic devices. acs.orgacs.org

The primary research imperative for ditridecylbenzene lies in its role as a molecular precursor for creating ordered nanomaterials. The two long, flexible tridecyl chains are not merely incidental; they are crucial for controlling the self-assembly and orientation of the molecules on a surface. acs.orgresearchgate.net For instance, studies have employed 1,4-dibromo-2,5-ditridecylbenzene as a building block on gold (Au(111)) surfaces. figshare.com Through reactions like Ullmann coupling, these precursor molecules are linked to form well-defined chains of oligo-p-phenylenes. acs.orgacs.org The tridecyl groups guide the assembly into specific arrangements, such as racemic lamellae, which ultimately determines the final structure and properties of the synthesized nanomaterial. acs.orgresearchgate.net

This level of control is essential for programming the architecture of molecular nanowires and two-dimensional networks. acs.org Research in this area seeks to understand and harness the interplay between molecular structure and surface interactions to create materials with novel electronic and chiral properties that are difficult or impossible to achieve through conventional solution chemistry. acs.orgacs.org

Data Tables

Table 1: Physicochemical Properties of 1,2-di(tridecyl)benzene

| Property | Value |

| CAS Number | 85578-62-7 |

| Molecular Formula | C₃₂H₅₈ |

| Molecular Weight | 442.80 g/mol |

| Boiling Point | 523.2°C at 760 mmHg |

| Flash Point | 298°C |

| Density | 0.854 g/cm³ |

Data sourced from Chemsrc. chemsrc.com

Table 2: Comparison of Alkylbenzene Types

| Type | Common Abbreviation | Key Structural Feature | Primary Historical/Current Relevance |

| Branched Alkylbenzenes | TABs / BABs | Highly branched alkyl chains | Pre-1960s detergent precursors; poor biodegradability. wikipedia.orgnih.gov |

| Linear Alkylbenzenes | LABs | Linear alkyl chains (C10-C14) | Major precursors for biodegradable detergents (LAS) since the 1960s. wikipedia.orgnih.govtandfonline.com |

| Ditridecylbenzene | - | Benzene with two C13 alkyl chains | By-product of LAB production; precursor in on-surface synthesis. google.comgoogle.comacs.org |

Properties

CAS No. |

85578-62-7 |

|---|---|

Molecular Formula |

C32H58 |

Molecular Weight |

442.8 g/mol |

IUPAC Name |

1,2-di(tridecyl)benzene |

InChI |

InChI=1S/C32H58/c1-3-5-7-9-11-13-15-17-19-21-23-27-31-29-25-26-30-32(31)28-24-22-20-18-16-14-12-10-8-6-4-2/h25-26,29-30H,3-24,27-28H2,1-2H3 |

InChI Key |

PODLNLIJRFYBJK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC1=CC=CC=C1CCCCCCCCCCCCC |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations

On-Surface Synthesis Approaches for Ditridecylbenzene-Derived Structures

The creation of ordered, covalently bonded molecular structures directly on a substrate, known as on-surface synthesis, offers unparalleled control over the formation of low-dimensional nanomaterials. acs.orgresearchgate.netacs.org This bottom-up approach allows for the fabrication of structures that are often inaccessible through traditional solution-phase chemistry. acs.org Precursor molecules, such as derivatives of ditridecylbenzene, are deposited onto a surface where subsequent reactions are thermally or photochemically induced.

Aryl-Aryl Coupling Reactions on Metal Substrates

A prevalent method in on-surface synthesis is the Ullmann coupling, a dehalogenative aryl-aryl coupling reaction. rsc.orguni-muenster.de This reaction is widely used to create one- and two-dimensional polymers on metal surfaces. rsc.org The process typically involves two main steps: the dehalogenation of the precursor molecule, leading to the formation of a stable organometallic intermediate, and the subsequent carbon-carbon bond formation. rsc.org

In the context of ditridecylbenzene, specifically 1,4-dibromo-2,5-ditridecylbenzene (13DB), this aryl-aryl coupling reaction is employed on Au(111) substrates to produce oligo-p-phenylenes (OPP). acs.orgresearchgate.net Scanning tunneling microscopy (STM) has been instrumental in revealing that the coupling reaction connects the nearest neighboring precursor molecules. acs.orgresearchgate.net This preserves the initial self-assembled lamellar structure of the precursors. acs.org The topology of the resulting polymer is dictated by the number and position of the halogen atoms in the haloaromatic precursor. rsc.org

The choice of substrate can also influence the reaction. For instance, on-surface Ullmann polymerization has been demonstrated on TiO2 surfaces, suggesting a radical-based mechanism that differs from that on metal surfaces. uni-muenster.de Furthermore, alternative coupling strategies are being explored, such as C-S activation, which presents a different pathway for forming unsaturated hydrocarbon chains. cnr.it

Self-Assembly Directing Reaction Pathways

The initial arrangement of precursor molecules on the substrate, known as self-assembly, plays a crucial role in determining the final structure of the synthesized material. acs.orgresearchgate.net The self-assembled structures of 1,4-dibromo-2,5-didodecylbenzene (B13887820) (12DB) and 13DB precursors, for example, directly influence the final structures of the oligo-p-phenylenes produced on the surface. acs.orgresearchgate.net This templating effect is a powerful aspect of on-surface synthesis, allowing for the programmed creation of specific architectures. nih.gov

The self-assembly process itself is governed by a combination of intermolecular and molecule-substrate interactions. researchgate.net In some cases, metal-organic coordination can be used to template selective on-surface covalent coupling reactions. nih.gov This approach can control molecular conformation and guide the reaction pathway to yield specific products. nih.gov For instance, the incorporation of an Fe-terpyridine coordination motif has been shown to direct the formation of porous nitrogen-doped carbon nanoribbons. nih.gov

The ability of the surface to direct molecular assembly can also lead to novel reaction pathways. For example, a [1+1+1+1] cyclotetramerization reaction of phenylacetylene (B144264) molecules on a Cu(100) surface to form tetraphenyl researchgate.netradialene is guided by the surface-induced C-H/π assembly. researchgate.net

Role of Surface Effects in Reaction Selectivity and Mechanism

The substrate in on-surface synthesis is not merely a passive support but an active participant that can significantly influence reaction selectivity and mechanism. uni-muenster.denih.govmdpi.com The catalytic and confining effects of the underlying substrate can enable reactions to occur under milder conditions than in traditional organic synthesis and with greater selectivity. uni-muenster.de

The interaction between the metal and the precursor can affect the catalytic activity and selectivity. mdpi.com The surface can stabilize reaction intermediates, providing unprecedented insights into reaction mechanisms. uni-muenster.de For example, in the on-surface synthesis of C84 on Pt(111), two intermediate states were stabilized on the surface. uni-muenster.de

Furthermore, the potential energy surface of a reaction can be altered by the substrate, leading to different product distributions. nih.gov Bifurcations on the potential energy surface, where a single transition state can lead to multiple products, are influenced by dynamic effects controlled by the surface. nih.gov The choice of substrate can also circumvent deactivation problems associated with strong metal-support interactions. mdpi.com Carbon-based supports, for instance, are relatively inert and can facilitate the reduction of metal precursors to their active phases. mdpi.com

Stereochemical Control and Chirality Transfer in Synthesis

The ability to control the three-dimensional arrangement of atoms in a molecule is a cornerstone of modern chemistry. In the realm of on-surface synthesis, this extends to controlling the chirality of the resulting two-dimensional structures.

Generation and Stabilization of Atropisomers

Atropisomers are stereoisomers that arise from hindered rotation around a single bond. On-surface synthesis provides a unique environment for the creation and stabilization of atropisomers that may be difficult to obtain in solution. acs.org The confinement of molecules to a 2D plane can force them into planar conformations that they would not adopt in the gas phase or in solution. acs.org

For example, when polyaromatic hydrocarbon units are polymerized on a Au(111) surface, they adopt a planar structure. acs.org This leads to adjacent monomeric units aligning in either parallel or antiparallel configurations, which is a stark contrast to the twisted conformations observed in solution. acs.org This on-surface approach enables the stabilization of these atropisomeric forms. acs.org

Two-Dimensional Chirality Transfer Phenomena

A fascinating aspect of on-surface synthesis is the ability to transfer chirality from self-assembled molecular precursors to the final covalently bonded product. acs.org This two-dimensional chirality transfer has been demonstrated using 1,4-dibromo-2,5-didodecylbenzene (12DB) and 1,4-dibromo-2,5-ditridecylbenzene (13DB) on a Au(111) surface. acs.orgresearchgate.net

The chirality of the initial self-assembled domains of the precursor molecules dictates the chirality of the resulting oligo-p-phenylene domains. acs.org Pure homochiral domains of the 12DB precursor give rise to homochiral domains of the oligo-p-phenylene product. acs.org Conversely, lamellae containing a mixed chiral geometry of the 13DB precursor result in the formation of racemic oligo-p-phenylene lamellae. acs.org This demonstrates a direct and predictable transfer of chiral information from the non-covalent to the covalent regime on a surface.

Control of Homochiral and Racemic Domain Formation

The ability to control chirality at the nanoscale is a significant goal in materials science, and the self-assembly of ditridecylbenzene precursors on surfaces provides a compelling case study. Research into on-surface synthesis has demonstrated that the chirality of covalently bonded molecular structures can be directly dictated by the self-assembled (SA) arrangement of their precursor molecules. acs.org

In studies using 1,4-dibromo-2,5-ditridecylbenzene (13DB) as a precursor on a gold (Au(111)) substrate, scanning tunneling microscopy (STM) revealed that the initial arrangement of the molecules determines the final structure of the resulting oligo-p-phenylenes (OPP). acs.orgresearchgate.net The aryl-aryl coupling reaction connects the nearest neighboring precursor molecules, effectively preserving the lamellar structure formed during self-assembly. acs.org For the 13DB precursor, the self-assembly process results in lamellae that contain a mixed chiral geometry. acs.orgresearchgate.net Consequently, when the covalent bonds are formed, this mixed arrangement is locked in, leading to the formation of racemic lamellae of the final oligo-p-phenylene product. acs.org

This outcome is in direct contrast to experiments conducted with a similar precursor, 1,4-dibromo-2,5-didodecylbenzene (12DB). The 12DB molecules self-assemble into pure homochiral domains on the surface. acs.org This initial homochiral arrangement is then transferred to the final product, resulting in homochiral domains of OPP. acs.orgresearchgate.net This demonstrates a powerful method of chirality transfer, where the subtle difference in the alkyl chain length between didodecyl and ditridecyl substituents dictates the initial packing and, therefore, the chirality of the final polymeric structure. acs.org Control over reaction pathways, whether homochiral or heterochiral, can be further steered by tuning kinetic parameters and precursor substituents. researchgate.net

Novel Synthetic Strategies for Ditridecylbenzene Derivatives

The creation of complex, functional materials from ditridecylbenzene and related molecules necessitates the development of novel synthetic strategies that offer precise control over the final architecture. mdpi.comresearchgate.net On-surface synthesis has emerged as a particularly powerful approach, as it provides a two-dimensional confinement that can direct reaction pathways not accessible in traditional solution chemistry. acs.org This strategy is central to the development of advanced derivatives and molecular systems.

Dynamic Covalent Chemistry in Surface-Confined Systems

Dynamic Covalent Chemistry (DCC) is a synthetic paradigm that utilizes reversible chemical reactions under conditions of thermodynamic equilibrium. nih.gov This reversibility allows for "error-checking" and "proof-reading" during the formation of complex molecular architectures, as the system can continuously reorganize to yield the most thermodynamically stable product. nih.govresearchgate.net

When applied in surface-confined systems, DCC becomes a potent tool for creating highly ordered and complex two-dimensional nanostructures. nih.gov The combination of a confining surface and reversible bond formation enables the synthesis of intricate structures like macrocycles from simpler building blocks. nih.govresearchgate.net Research has shown that by confining reactants to a surface, open-chain oligomers can dynamically convert into well-defined hexagonal macrocycles, forming large, crystalline domains. nih.gov

A key advantage of this approach is that the final product can be controlled by tailoring the molecular design of the precursors. For instance, by adjusting the length of the alkyl substituents on the aromatic precursors—a feature directly relevant to ditridecylbenzene—it is possible to direct the synthesis towards the preferential formation of specific products, such as oligomers, polymers, or discrete macrocycles. nih.gov This synergy between the surface, solvent, and molecular design makes surface-confined DCC a highly effective strategy for producing tailored molecular architectures. nih.gov

Precursor Design for Tailored Molecular Architectures

The design of precursor molecules is a foundational strategy for controlling the outcome of chemical syntheses, particularly in the construction of complex and functional materials. nih.govcam.ac.uk By carefully engineering the structure of the starting materials, chemists can direct the assembly and reaction pathways to produce a single, desired product with a specific architecture. researchgate.netresearchgate.net This bottom-up approach is crucial for developing materials with tailored properties. cam.ac.ukrsc.org

The on-surface synthesis of oligo-p-phenylenes from substituted dibromobenzene precursors serves as a prime example of this principle. acs.orgresearchgate.net The precursor, 1,4-dibromo-2,5-ditridecylbenzene, is specifically designed for this purpose. Its key features include:

A rigid benzene (B151609) core that forms the backbone of the final polymer.

Two bromine atoms that serve as reactive sites for aryl-aryl coupling reactions.

Two long tridecyl chains that promote self-assembly and ordering on a substrate. acs.org

The design of this precursor directly influences the structure of the final product. As discussed previously, the packing of the ditridecyl chains in 13DB leads to mixed-chirality domains, resulting in racemic products. acs.orgresearchgate.net A subtle change in the precursor design, such as shortening the alkyl chains to dodecyl groups (12DB), alters the intermolecular interactions sufficiently to favor the formation of homochiral domains. acs.org This illustrates that minor modifications to the precursor molecule can have a profound impact on the supramolecular assembly and the ultimate architecture of the covalently synthesized product. researchgate.net

Advanced Characterization and Spectroscopic Analysis in Research

High-Resolution Imaging Techniques for Surface-Confined Structures

High-resolution imaging techniques are indispensable for visualizing the arrangement and behavior of ditridecylbenzene molecules on various substrates.

Scanning Tunneling Microscopy (STM) has proven to be a powerful tool for the atomic-scale analysis of ditridecylbenzene derivatives on conductive surfaces like Au(111). researchgate.netresearchgate.netacs.orgresearchgate.netacs.orgresearchgate.net Research has demonstrated that 1,4-dibromo-2,5-ditridecylbenzene (13DB) can be used as a precursor for on-surface synthesis. researchgate.netresearchgate.netacs.org STM investigations reveal that the self-assembled structures of these precursor molecules dictate the final arrangement of the resulting oligo-p-phenylene (OPP) products. researchgate.netresearchgate.netacs.orgresearchgate.net The aryl-aryl coupling reaction occurs between the nearest neighboring precursors, thereby preserving the initial lamellar structure of the self-assembly. researchgate.netresearchgate.netresearchgate.net

Specifically, when a mixed chiral geometry of the 13DB precursor is used, it leads to the formation of racemic lamellae of the OPP. researchgate.netresearchgate.netacs.org This highlights the direct transfer of structural information from the precursor assembly to the final polymeric product. While conventional STM is excellent for determining packing periodicity and imaging frontier molecular orbitals near the Fermi level, it is often combined with other techniques and theoretical calculations for a complete analysis of on-surface reactions. acs.orgresearchgate.net

Table 1: STM Analysis of Ditridecylbenzene Precursors on Au(111)

| Precursor | Substrate | Key Observation | Resulting Structure | Citation |

|---|---|---|---|---|

| 1,4-dibromo-2,5-ditridecylbenzene (13DB) | Au(111) | Aryl-aryl coupling preserves self-assembled lamellar structure. | Racemic lamellae of oligo-p-phenylenes (OPP). | researchgate.netresearchgate.netacs.org |

Atomic Force Microscopy (AFM) complements STM by providing detailed information about the three-dimensional conformation and mechanical properties of surface-adsorbed molecules. In the broader context of on-surface synthesis, non-contact AFM (nc-AFM) has been instrumental in analyzing the products formed from precursors similar to ditridecylbenzene. uni-muenster.de For instance, nc-AFM can resolve the bond order and structure of reaction intermediates and final products with sub-molecular resolution. uni-muenster.de This capability is crucial for understanding the precise connectivity and planarity of newly formed molecular architectures on a surface. While specific AFM studies focusing solely on ditridecylbenzene are not detailed in the provided results, the techniques are central to characterizing the products of on-surface reactions for which ditridecylbenzene derivatives serve as precursors. acs.orgresearchgate.netuni-muenster.de

Spectroscopic Probes for Electronic Structure and Bond Characterization

Spectroscopic methods are essential for probing the electronic properties and bonding characteristics of molecules, providing information that is often inaccessible through imaging alone.

The electronic structure of molecules, particularly the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can be investigated using techniques like scanning tunneling spectroscopy (STS). This method, often used in conjunction with STM, allows for the mapping of the local density of electronic states. For related systems studied on surfaces, STS has been used to follow shifts in frontier orbitals, which provides insight into charge transfer between the molecule and the substrate or within metal-organic coordination networks. researchgate.net While conventional STM imaging is sensitive to frontier molecular orbitals near the Fermi level, detailed spectroscopic analysis is required to fully characterize the electronic structure. acs.orgresearchgate.netresearchgate.net

The analysis of bond-length alternation is a key method for experimentally assessing the aromaticity of a molecule. In related studies of on-surface synthesized cyclic molecules, high-resolution AFM imaging has been used to directly visualize the differences in bond lengths. For example, the observation of bond-length alternation in cyclocarbon confirmed its anti-aromatic character. researchgate.net This powerful technique allows researchers to verify theoretical predictions about aromaticity and electronic structure by providing direct, real-space evidence of the bonding characteristics within a molecule. researchgate.net

Advanced Diffraction and Scattering Methods for Structural Elucidation

While the provided search results focus heavily on scanning probe microscopy, advanced diffraction and scattering methods remain a cornerstone of structural elucidation in chemistry. Techniques like X-ray diffraction (XRD) and neutron scattering would be essential for determining the precise three-dimensional crystal structure of ditridecylbenzene in bulk, providing accurate bond lengths, bond angles, and intermolecular packing information. However, the search results did not yield specific studies applying these methods to ditridecylbenzene. The focus of the available research is on the behavior of these molecules in two-dimensional, surface-confined environments, where scanning probe techniques are more suitable.

Computational and Theoretical Investigations

Density Functional Theory (DFT) for Electronic Structure and Reaction Pathways

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mpg.deuctm.edu It is a versatile tool for predicting a wide range of molecular properties and reaction mechanisms. sumitomo-chem.co.jpnih.gov DFT calculations provide valuable information on the electronic properties of molecules, which is essential for designing new drugs and understanding drug-receptor interactions. nih.gov The theory is based on the Hohenberg-Kohn theorems, which establish that the ground-state electron density of a system uniquely determines its properties. mpg.de

DFT is also instrumental in mapping reaction pathways by locating transition states and intermediates. sumitomo-chem.co.jpresearchgate.netnih.gov For ditridecylbenzene, DFT could be used to model potential reactions such as oxidation, substitution, or decomposition, providing activation energies and reaction thermodynamics. researchgate.netbeilstein-journals.org For instance, in the context of on-surface synthesis involving precursors like 1,4-dibromo-2,5-ditridecylbenzene, DFT could model the dehalogenation and subsequent polymerization steps, offering insights into the reaction mechanism at a quantum level.

Table 1: Potential Applications of DFT to Ditridecylbenzene

| DFT Application | Information Gained for Ditridecylbenzene |

|---|---|

| Electronic Structure Calculation | Electron density distribution, HOMO/LUMO energy levels, electrostatic potential map. |

| Reaction Pathway Analysis | Mechanisms for synthesis, decomposition, or functionalization; transition state energies. |

| Spectroscopic Prediction | Prediction of IR, Raman, and NMR spectra to aid in experimental characterization. |

Molecular Dynamics (MD) Simulations for Dynamic Processes and Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. stanford.eduresearchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a "computational microscope" to observe molecular behavior that may be inaccessible through experiments. stanford.edu This technique is widely used to study the structure, dynamics, and thermodynamics of biological and chemical systems. mdpi.comnih.govnih.gov

In a solution, MD simulations can be used to study the aggregation behavior of ditridecylbenzene, predicting the formation of micelles or other self-assembled structures. rsc.org The simulations can also calculate thermodynamic properties related to these processes. rsc.org When considering applications such as lubricants, MD can model the interaction of ditridecylbenzene molecules with surfaces, providing information on adsorption, film formation, and the influence of pressure and temperature on these processes. copernicus.orgfrontiersin.org The simulations typically employ force fields, which are sets of parameters that describe the potential energy of the system. researchgate.net

Table 2: Potential Insights from MD Simulations of Ditridecylbenzene

| Simulation Type | Property Investigated | Potential Findings for Ditridecylbenzene |

|---|---|---|

| Bulk Liquid Simulation | Conformational Dynamics | Flexibility of alkyl chains, molecular shape fluctuations. |

| Solution Simulation | Self-Assembly | Critical micelle concentration, aggregate morphology. |

| Interfacial Simulation | Surface Interactions | Adsorption energy on different surfaces, lubricant film properties. |

Modeling of Molecular Self-Assembly and Surface Interactions

The self-assembly of molecules into ordered structures is a key area of research with applications in materials science and nanotechnology. acs.orgresearchgate.net Ditridecylbenzene, particularly its substituted derivatives, has been a subject of studies on molecular self-assembly on surfaces.

Research has shown that 1,4-dibromo-2,5-ditridecylbenzene can be used as a precursor for on-surface synthesis on Au(111) substrates. Scanning tunneling microscopy (STM) has revealed that these molecules form self-assembled lamellar structures. mdpi.com The arrangement of the precursor molecules in these assemblies directly influences the structure of the resulting oligo-p-phenylenes after a coupling reaction. The chirality of the self-assembled domains can be transferred to the covalently bonded products. mdpi.com

Computational modeling, often in conjunction with experimental techniques like STM, is crucial for understanding the forces driving self-assembly and the structure of the resulting aggregates. researchgate.netmdpi.com Molecular mechanics and coarse-grained molecular dynamics simulations are employed to model the formation of two-dimensional networks. acs.orgnih.gov These models can predict how the substitution pattern on the benzene (B151609) ring affects the intermolecular interactions and the final assembled structure. researchgate.netresearchgate.net

For ditridecylbenzene on a gold surface, modeling would focus on the van der Waals interactions between the alkyl chains and the benzene core with the substrate, as well as intermolecular forces. The Au(111) surface is a common substrate for such studies. quantumatk.comresearchgate.netaps.orgresearchgate.net The interaction between the precursor molecules and the surface can influence the reaction pathways for on-surface synthesis.

Predictive Modeling for Performance in Advanced Applications

Predictive modeling uses statistical algorithms and machine learning to forecast future outcomes based on historical data. semanticscholar.org In chemistry and materials science, these models, including Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are used to predict the properties and performance of molecules. researchgate.netnih.govresearchgate.netnih.gov

While no specific predictive models for ditridecylbenzene were identified in the search results, this approach is highly relevant for applications where long-chain alkylbenzenes are used, such as in lubricants. semanticscholar.orgmdpi.comresearchgate.netnih.govmdpi.com For example, QSPR models could be developed to predict key lubricant properties of ditridecylbenzene, such as viscosity, thermal stability, and anti-wear performance, based on its molecular descriptors. researchgate.net

These models are built by correlating molecular structures with experimentally determined properties. For a series of related alkylbenzenes, a QSAR/QSPR model could predict the toxicity or biodegradability based on the alkyl chain length and substitution pattern. researchgate.netnih.govresearchgate.netnih.gov In the context of advanced applications, machine learning models are increasingly being used to predict the performance of lubricants containing various additives. semanticscholar.orgmdpi.commdpi.com Such models could be trained on data from different formulations to predict the performance of new lubricants containing ditridecylbenzene, potentially reducing the need for extensive experimental testing.

Table 3: Potential Predictive Models for Ditridecylbenzene

| Modeling Approach | Predicted Property | Relevance to Ditridecylbenzene |

|---|---|---|

| QSPR | Lubricant Properties (e.g., viscosity) | Optimizing formulations for lubricant applications. |

| QSAR | Toxicity/Biodegradability | Environmental impact assessment. |

| Machine Learning | Performance in Lubricant Formulations | Predicting anti-wear and frictional properties. |

Research Applications in Advanced Materials and Functional Fluids

Integration into Molecular Electronic Devices and Nanodevices

The distinct molecular architecture of ditridecylbenzene, with its conductive aromatic core and insulating alkyl chains, makes it a candidate for components in molecular-scale electronics. Self-assembled monolayers (SAMs) are a foundational technology in this field, allowing for the creation of highly organized, ultra-thin films with tailored electronic properties. harvard.edunih.govnih.gov The design of these surfaces provides a high degree of control over the molecular-level composition, which is critical for fabricating functional nanodevices. harvard.edu

In molecular electronic devices, charge transport is governed by the electronic properties of the molecules and their arrangement between electrodes. nih.gov The long alkyl chains on ditridecylbenzene are expected to function as insulating barriers, while the benzene (B151609) ring provides a pathway for electron tunneling. By forming a self-assembled monolayer on a conductive substrate, ditridecylbenzene molecules can create a well-defined insulating layer of predictable thickness, determined by the length of the tridecyl chains.

This structure is crucial for engineering devices where electron transport needs to be precisely controlled. The insulating nature of the alkyl chains prevents short-circuiting, while the π-system of the benzene core acts as the active electronic component. The length of the alkyl chains directly influences the tunneling distance and, consequently, the charge carrier mobility. researchgate.netrsc.org While direct studies on ditridecylbenzene are limited, research on similar long-chain alkyl-substituted molecules shows that charge transport properties are highly dependent on the molecular packing and the resulting intermolecular interactions. nih.gov

Graphene nanoribbons (GNRs) are narrow strips of graphene that possess significant potential for next-generation electronics due to their tunable electronic bandgaps. lmpv.nl "Bottom-up" synthesis, which involves the chemical assembly of molecular precursors, allows for the creation of GNRs with atomically precise structures. rsc.orgnih.gov

In this context, alkyl chains are often appended to precursor molecules to enhance their solubility and processability during synthesis. lmpv.nl The presence of dodecyl (C12) chains, for example, has been shown to enable the solution-phase synthesis of long, structurally well-defined GNRs. lmpv.nl While ditridecylbenzene itself is not a direct precursor for forming the GNR backbone, its structural characteristics suggest a potential role as a templating or control agent. Its long tridecyl chains could self-assemble on a substrate, creating an ordered surface that guides the polymerization of other GNR precursors, thereby influencing the final ribbon structure and alignment.

Role in Two-Dimensional Polymer and Supramolecular Architecture Design

The ability of molecules to self-assemble into ordered, two-dimensional (2D) structures is fundamental to the development of novel materials with customized properties. The process is driven by a delicate balance of intermolecular forces, such as van der Waals interactions and hydrogen bonding, as well as molecule-substrate interactions. rylene-wang.com

Two-dimensional covalent organic frameworks (COFs) are a class of porous polymers with highly ordered, crystalline structures. nih.govresearchgate.net They are synthesized from molecular building blocks that are designed to link together in a predetermined, periodic pattern. nih.gov The construction of these networks requires monomers with specific, reactive functional groups (such as boronic acids or amines) that can form strong covalent bonds.

Ditridecylbenzene, lacking such reactive sites, is not a suitable candidate for direct incorporation as a monomer into a COF backbone. Its role in this area would likely be limited to that of a non-reactive template or a solvent. In such a capacity, it could form an ordered monolayer on a substrate, influencing the orientation and packing of the reactive monomers used to build the covalent framework.

In supramolecular chemistry, non-covalent interactions are harnessed to guide the spontaneous organization of molecules into complex, functional architectures. rsc.orggrc.orgnih.gov For amphiphilic molecules like ditridecylbenzene, the dominant forces driving self-assembly are often the van der Waals and hydrophobic interactions between the long alkyl chains. researchgate.netresearchgate.net

Environmental Research and Degradation Pathways

Methodologies for Assessing Environmental Fate in Soil and Aquatic Systems

The environmental fate of chemical substances like ditridecylbenzene is evaluated through a series of standardized laboratory and field studies designed to determine their persistence, mobility, and degradation in different environmental compartments. These methodologies are crucial for conducting comprehensive environmental risk assessments. nih.gov

Soil Systems Assessment: Methodologies for assessing the environmental fate in soil focus on degradation, persistence, and mobility. epa.govfao.org

Aerobic and Anaerobic Soil Metabolism Studies: These studies are fundamental to determining the persistence of a compound. epa.gov A known concentration of the chemical is applied to soil samples, which are then incubated under either aerobic (with oxygen) or anaerobic (without oxygen) conditions. The rate of degradation is measured over time, often by tracking the evolution of radiolabelled carbon dioxide (¹⁴CO₂) if a ¹⁴C-labeled version of the compound is used. fao.org This allows for the calculation of degradation half-lives (DT₅₀ and DT₉₀). fao.org

Adsorption/Desorption Studies: These studies, often referred to as batch equilibrium studies, quantify a chemical's tendency to bind to soil particles versus remaining dissolved in soil water. The soil partition coefficient (Kd) and the organic carbon-normalized partition coefficient (Koc) are determined. These values are critical inputs for models predicting the mobility of the substance, with higher values indicating less mobility and a greater tendency to remain in the soil compartment. fao.orgresearchgate.net

Leaching Studies: Soil column studies are used to assess the potential for a chemical and its degradation products to move through the soil profile and potentially contaminate groundwater. Water is passed through soil columns treated with the chemical, and the leachate is analyzed for the presence of the parent compound and its metabolites. fao.org

Aquatic Systems Assessment: In aquatic environments, the key processes evaluated are hydrolysis, photodegradation, and biodegradation.

Hydrolysis Studies: These tests determine the rate at which a chemical reacts with water at various pH levels (typically 4, 7, and 9) to understand its stability in different natural water bodies. epa.gov

Aquatic Metabolism Studies: Similar to soil studies, these are conducted in water/sediment systems under both aerobic and anaerobic conditions to determine degradation rates and pathways by aquatic microorganisms. epa.gov

Photodegradation Studies: These experiments measure the degradation of a chemical when exposed to sunlight, both in water and in the air. epa.gov The quantum yield and the rate of direct photolysis are key parameters obtained from these studies.

For alkylbenzenes like ditridecylbenzene, analytical methods such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) are essential for identifying and quantifying the parent compound and its transformation products in soil and water samples. researchgate.netnih.gov

Identification of Transformation Products and Degradation Mechanisms

The degradation of ditridecylbenzene in the environment proceeds through several mechanisms, leading to the formation of various transformation products. While specific studies on ditridecylbenzene are limited, the degradation pathways can be inferred from research on other long-chain alkylbenzenes. The primary mechanisms are oxidative, targeting both the alkyl chains and the aromatic ring. diva-portal.org

Degradation Mechanisms:

Oxidative Degradation: This is a major pathway initiated by factors like UV radiation and oxygen. diva-portal.org For alkylbenzenes, the process often starts with the oxidation of the long alkyl chains. This can lead to the formation of alcohols, ketones, and eventually carboxylic acids. mdpi.com The benzene (B151609) ring can also be hydroxylated and subsequently undergo ring cleavage.

Dehydrogenation: In some catalytic or thermal processes, dehydrogenation of alkyl chains can occur, potentially leading to the formation of unsaturated intermediates. google.comgoogle.com

Hydrolysis: For derivatives of ditridecylbenzene that contain hydrolyzable functional groups (e.g., sulfonates), hydrolysis can be a significant degradation pathway. mdpi.com However, for the parent compound ditridecylbenzene, which is a hydrocarbon, this pathway is not relevant.

Identification of Transformation Products: The identification of transient and stable degradation products is crucial for understanding the complete environmental impact. This is typically achieved using advanced analytical techniques.

HPLC-MS/MS: This technique is widely used for the separation and identification of transformation products of organic pollutants in water. nih.gov It allows for the determination of the exact mass and fragmentation patterns of metabolites, which helps in elucidating their structures. nih.gov

GC-MS: Gas chromatography-mass spectrometry is another powerful tool, particularly for more volatile degradation products or those that can be chemically derivatized to become volatile. researchgate.net

Based on studies of similar compounds, the expected transformation products of ditridecylbenzene would result from the stepwise oxidation of its two tridecyl chains. This would likely generate a series of carboxylic acids of decreasing chain length, along with hydroxylated aromatic intermediates before the eventual cleavage of the benzene ring. diva-portal.orgmdpi.com

Table 1: Potential Degradation Mechanisms and Resulting Product Classes for Alkylbenzenes

| Degradation Mechanism | Initiating Factors | General Transformation Product Classes |

|---|---|---|

| Oxidative Degradation | UV Radiation, Oxygen, Microorganisms | Alcohols, Ketones, Aldehydes, Carboxylic Acids |

| Photodegradation | Sunlight | Low molecular weight fragments, new end groups (e.g., carboxylic acids) diva-portal.org |

| Biodegradation | Microorganisms (Bacteria, Fungi) | Hydroxylated intermediates, Catechols, Products of ring cleavage |

Biodegradation and Photodegradation Studies

Biodegradation and photodegradation are the principal pathways for the breakdown of organic compounds like ditridecylbenzene in the environment.

Biodegradation: Biodegradation is the breakdown of organic matter by microorganisms such as bacteria and fungi. nih.gov For linear alkylbenzene (LAB) and its sulfonated form (LAS), aerobic biodegradation is considered the most significant removal mechanism in soil and water. nih.govresearchgate.net The process typically begins with the microbial oxidation of the terminal carbon of the alkyl chain (ω-oxidation), followed by sequential two-carbon shortening of the chain (β-oxidation). The final step involves the degradation of the benzene ring. nih.gov

The structure of the alkyl chain significantly influences the rate of biodegradation.

Branching: Branched alkyl chains, such as those that may be present in technical mixtures of ditridecylbenzene, generally exhibit lower biodegradability compared to their linear counterparts.

Chain Length: Longer alkyl chains, like the C₁₃ chains in ditridecylbenzene, can also lead to slower degradation rates compared to the C₁₀-C₁₃ chains found in more common LAS. nih.gov

Studies on related alkylbenzene sulfonates have shown that they are expected to be persistent in the environment, with very low biodegradability (≤10% over 28 days in some screening tests). canada.ca This suggests that ditridecylbenzene itself may be highly persistent. canada.ca

Photodegradation: Photodegradation involves the breakdown of molecules by light energy, primarily from the sun. epa.gov This process can be significant for chemicals present in the upper layers of surface waters or on soil surfaces. The mechanism involves the absorption of UV light, which can lead to the excitation of the molecule and subsequent bond cleavage. diva-portal.org For aromatic compounds like ditridecylbenzene, photodegradation can lead to the formation of phenols and other oxidized products. nih.gov The presence of other substances in the water, such as titanium dioxide (a common photocatalyst), can accelerate the photodegradation process. nih.gov

Table 2: Summary of Degradation Findings for Related Alkylbenzenes

| Study Type | Compound Class | Key Findings | Reference |

|---|---|---|---|

| Biodegradation | Linear Alkylbenzene (LAB) | Readily biodegradable in natural waters with half-lives of 4-9 days. | researchgate.net |

| Biodegradation | Linear Alkylbenzene Sulfonates (LAS) | Aerobic biodegradation is the most important removal mechanism in soil. | nih.gov |

| Biodegradation | Long-chain Alkylbenzene Sulfonates | Longer alkyl chains are considerably absorbed to suspended solids, with biodegradation being a less dominant fate process in some aquatic systems. | nih.gov |

| Biodegradation | Alkylbenzene Sulfonates | Expected to be persistent with very low biodegradability (≤10% over 28 days). | canada.ca |

| Photodegradation | General Organic Compounds | Can be a significant degradation pathway in water and on soil when exposed to sunlight. | epa.gov |

Transport and Distribution Modeling in Environmental Compartments

Environmental transport and distribution models are computational tools used to predict where a chemical will go when released into the environment and at what concentrations. researchgate.netmdpi.com These models use a substance's physical and chemical properties along with environmental characteristics to estimate its partitioning between air, water, soil, and sediment. canada.caitrcweb.org

Key Parameters for Modeling:

Water Solubility: Determines the concentration that can be dissolved in water. Low solubility, as expected for a large hydrocarbon like ditridecylbenzene, limits its concentration in the dissolved phase and favors partitioning to organic matter. researchgate.net

Vapor Pressure: Indicates the tendency of a substance to volatilize into the air. Chemicals with low vapor pressure tend to remain in soil or water. researchgate.net

Partition Coefficients: The octanol-water partition coefficient (Kow) and the soil organic carbon-water (B12546825) partition coefficient (Koc) are crucial. A high Kow/Koc value suggests a strong tendency to adsorb to soil organic matter and sediment, reducing its mobility in water and its bioavailability. nih.gov

Modeling for Alkylbenzenes: For linear alkylbenzenes (LABs), measurements of solubility, vapor pressure, and soil partition coefficients indicate that they would either be distributed in the air or, more significantly, be adsorbed to soil and sediment. researchgate.net Based on its high molecular weight and nonpolar structure, ditridecylbenzene is expected to have very low water solubility and a high affinity for organic matter. Therefore, if released into the environment, it would predominantly partition to soil and sediment. canada.ca

Models like EPANET are used to simulate contaminant fate and transport within water distribution systems, while other models focus on broader environmental systems. mdpi.com These models can incorporate various processes, including advection, dispersion, sorption, and degradation, to provide a comprehensive picture of a chemical's environmental behavior. mdpi.comitrcweb.org For substances like long-chain alkylbenzenes, modeling has shown that adsorption to suspended solids can be a primary factor governing their fate, sometimes being more significant than biodegradation, especially in highly contaminated sites. nih.gov Global transport models indicate that for persistent compounds, retention in surface soils is a key factor in their long-term environmental distribution. researchgate.net

Advanced Analytical Techniques for Research Purposes

Development of Hyphenated Techniques for Complex Mixture Analysis

The analysis of Ditridecylbenzene isomers within complex hydrocarbon matrices is almost exclusively performed using hyphenated analytical techniques, which couple a high-resolution separation method with a highly selective detection method. The most powerful and widely adopted technique for this purpose is Gas Chromatography-Mass Spectrometry (GC-MS).

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized. The gaseous components, including DTDB isomers, are then separated on a long, narrow capillary column (e.g., a 30-60 meter column coated with a non-polar stationary phase like 5% phenyl polysiloxane). Separation is achieved based on the compounds' boiling points and relative affinities for the stationary phase. Due to their high molecular weight, DTDB isomers are long-retaining compounds, often requiring temperature-programmed elution that reaches up to 300-320°C.

Following separation, the individual isomers elute from the GC column and enter the mass spectrometer. In the MS source, they are typically ionized by Electron Impact (EI), which bombards the molecules with high-energy electrons. This process causes the molecules to fragment in a predictable and reproducible manner. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each eluting compound. This spectrum serves as a chemical "fingerprint" for identification. For DTDB, the mass spectrum is characterized by a molecular ion (M⁺) and specific fragment ions resulting from the cleavage of the alkyl chains.

For exceptionally complex samples, such as crude oil distillates or advanced synthetic lubricants, comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) offers significantly enhanced resolving power. In GCxGC, the effluent from the first GC column is subjected to a second, orthogonal separation on a different column before entering the detector. This creates a highly structured two-dimensional chromatogram, separating compounds by two independent properties (e.g., volatility and polarity). This technique can resolve co-eluting isomers and separate the entire class of dialkylbenzenes from other hydrocarbon classes (e.g., n-alkanes, cycloalkanes), providing an unparalleled level of detail in product characterization.

Quantitative Analysis in Reaction Monitoring and Product Characterization

Quantitative analysis is essential for determining the concentration of Ditridecylbenzene in a sample, which is vital for monitoring the progress of alkylation reactions or for quality control of a final product. GC-MS and GC with Flame Ionization Detection (GC-FID) are the primary techniques used for quantification.

The standard method for accurate quantification is the internal standard (IS) method. An internal standard—a compound not present in the sample but with similar chemical properties and chromatographic behavior to DTDB (e.g., a deuterated analog or another long-chain alkylbenzene like diundecylbenzene)—is added to every sample, calibrator, and blank at a known, constant concentration.

A calibration curve is constructed by analyzing a series of standard solutions containing known concentrations of Ditridecylbenzene and the fixed concentration of the internal standard. The ratio of the chromatographic peak area of the DTDB isomer to the peak area of the internal standard is plotted against the concentration of the DTDB isomer. This plot, which is typically linear over a specific concentration range, is then used to calculate the unknown concentration of DTDB in a research or process sample based on its measured peak area ratio.

This approach is routinely applied to monitor the Friedel-Crafts alkylation of benzene (B151609) with tridecene. By taking aliquots from the reaction vessel over time, analysts can quantify the consumption of reactants (benzene, tridecene) and the formation of mono- and di-alkylated products, including the various isomers of Ditridecylbenzene. This data allows for the optimization of reaction conditions (temperature, catalyst loading, reaction time) to maximize the yield of the desired DTDB isomers.

The following table provides an illustrative example of a calibration dataset for the quantification of a specific Ditridecylbenzene isomer using an internal standard.

| Standard Level | Known Concentration (µg/mL) | Peak Area Ratio (Analyte/IS) | Linearity (R²) |

|---|---|---|---|

| 1 | 1.0 | 0.085 | 0.9995 |

| 2 | 5.0 | 0.431 | |

| 3 | 10.0 | 0.859 | |

| 4 | 25.0 | 2.152 | |

| 5 | 50.0 | 4.305 |

Trace Analysis and Detection Limits in Research Samples

Detecting trace quantities of Ditridecylbenzene is crucial in contexts such as environmental monitoring, where it may be present as a micropollutant, or in purity analysis of high-grade materials where it is an undesirable impurity. For these applications, the sensitivity of the analytical method is paramount.

While full-scan GC-MS is excellent for identification, its sensitivity can be limited for trace analysis. To achieve lower detection limits, GC-MS is operated in Selected Ion Monitoring (SIM) mode. In SIM mode, the mass spectrometer does not scan the entire mass range. Instead, it is programmed to detect only a few specific, characteristic ions of the target analyte. For Ditridecylbenzene (C₃₂H₅₈, Molar Mass = 442.8 g/mol ), these ions would typically include the molecular ion (m/z 442) and a prominent fragment ion resulting from benzylic cleavage (e.g., m/z 259, from the loss of a C₁₃H₂₇ radical).

By focusing the detector's dwell time on only these few ions, the signal-to-noise ratio is dramatically increased, leading to a significant improvement in sensitivity. This allows for the reliable detection and quantification of Ditridecylbenzene at concentrations far lower than what is possible with full-scan acquisition. The Limit of Detection (LOD) is typically defined as the lowest concentration of an analyte that can be reliably distinguished from background noise (commonly at a signal-to-noise ratio of 3:1), while the Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy (commonly at a signal-to-noise ratio of 10:1).

| Technique | Acquisition Mode | Typical Limit of Detection (LOD) | Typical Limit of Quantitation (LOQ) |

|---|---|---|---|

| GC-MS | Full Scan | ~0.5 - 1.0 ng injected | ~2.0 - 5.0 ng injected |

| GC-MS | Selected Ion Monitoring (SIM) | ~10 - 50 pg injected | ~50 - 200 pg injected |

| GC-FID | N/A | ~0.1 - 0.5 ng injected | ~0.5 - 2.0 ng injected |

Speciation and Isomer Differentiation Methods

The term "Ditridecylbenzene" represents a large family of structural isomers. These include positional isomers, where the two tridecyl groups are attached to the benzene ring at different positions (ortho, meta, or para), as well as isomers arising from branching within the C₁₃ alkyl chains themselves. Differentiating these isomers is a significant analytical challenge, as they often have very similar properties.

High-resolution capillary gas chromatography is the cornerstone of isomer differentiation. The separation of positional isomers (e.g., 1,2-, 1,3-, and 1,4-ditridecylbenzene) is possible on standard non-polar capillary columns. The isomers elute in a predictable order based on their boiling points and molecular symmetry. Typically, the more compact and symmetrical para-isomer (1,4-DTDB) has a slightly lower boiling point and elutes first, followed by the meta- (1,3-DTDB) and then the ortho- (1,2-DTDB) isomers.

Mass spectrometry provides confirmatory evidence for isomer identification. While all DTDB isomers will exhibit the same molecular ion (M⁺ at m/z 442), the relative intensities of their fragment ions in the EI mass spectrum can differ subtly. These differences arise from steric effects that influence the fragmentation pathways. For example, the ortho-isomer may exhibit unique fragmentation patterns or ion ratios compared to the less-hindered meta- and para-isomers. By carefully comparing the retention times and mass spectra of unknown peaks against those of authenticated reference standards, a positive identification of each isomer can be made.

| Isomer | Common Name | Expected GC Elution Order | Molecular Ion (M⁺) (m/z) | Key Fragment Ion (m/z) |

|---|---|---|---|---|

| 1,4-Ditridecylbenzene | para-isomer | 1 (Earliest) | 442 | 259 [M-C₁₃H₂₇]⁺ |

| 1,3-Ditridecylbenzene | meta-isomer | 2 | 442 | 259 [M-C₁₃H₂₇]⁺ |

| 1,2-Ditridecylbenzene | ortho-isomer | 3 (Latest) | 442 | 259 [M-C₁₃H₂₇]⁺ |

Future Research Directions and Unresolved Challenges

Scalability of On-Surface Synthesis for Industrial Applications

On-surface synthesis has emerged as a powerful technique for the bottom-up fabrication of atomically precise low-dimensional materials. acs.org This method utilizes a solid surface to confine and catalyze the reactions of molecular precursors, enabling the creation of structures not achievable through traditional solution chemistry. acs.orgcinn.es For ditridecylbenzene, on-surface synthesis could potentially be employed to create ordered molecular arrays or one- and two-dimensional covalent nanostructures with tailored electronic and chemical properties. cinn.es

A significant challenge, however, lies in the scalability of this process for industrial applications. mdpi.com Current on-surface synthesis is typically conducted under ultra-high vacuum conditions on single-crystal metal substrates, which is not conducive to large-scale production. mdpi.comresearchgate.net Future research must focus on transitioning these processes to more practical and scalable platforms. This includes exploring alternative substrates that are less expensive and more compatible with industrial manufacturing. Furthermore, developing methods for the controlled deposition of precursor molecules over large areas is crucial. cinn.es The use of techniques like electrospray ion beam deposition shows promise for depositing non-volatile or delicate molecules, which could be relevant for ditridecylbenzene derivatives. cinn.es Overcoming the challenges of scalability will be a critical step toward realizing the potential of ditridecylbenzene-based materials in fields such as nanoelectronics and catalysis. rsc.org

Rational Design of Ditridecylbenzene-based Materials with Novel Functionalities

The rational design of materials involves the deliberate construction of molecules and superstructures to achieve specific functions. acs.orgnih.gov The ditridecylbenzene molecule, with its aromatic core and long alkyl chains, offers a versatile platform for such design. The alkyl chains can influence solubility and self-assembly behavior, while the benzene (B151609) ring can be functionalized to introduce a wide range of chemical and physical properties.

Future research in this area should focus on the synthesis of ditridecylbenzene derivatives with tailored functionalities. For instance, by introducing specific functional groups onto the benzene ring, it may be possible to create materials with applications in sensing, catalysis, or as components of liquid crystals. The long tridecyl chains can induce steric effects and van der Waals interactions that can be harnessed to control the packing and ordering of these molecules in the solid state or in thin films. The design principles for creating complex architectures from molecular building blocks are becoming increasingly sophisticated, and applying these to ditridecylbenzene could lead to the development of novel "smart" materials that respond to external stimuli such as light, temperature, or pH. nih.gov

Comprehensive Understanding of Long-Term Environmental Behavior

Long-chain alkylbenzenes (LCABs), including ditridecylbenzene, are known to be present in the environment primarily as byproducts of the production of linear alkylbenzene sulfonate (LAS) surfactants used in detergents. nih.govresearchgate.net LCABs are hydrophobic and tend to associate with particulate matter in aquatic systems, eventually settling in sediments. tshe.org Their persistence has led to their use as molecular tracers for sewage contamination in aquatic environments. nih.govmit.eduresearchgate.net

While the general environmental fate of LCABs has been studied, a comprehensive understanding of the long-term behavior of specific isomers like ditridecylbenzene is still needed. Future research should focus on several key areas. Firstly, a more detailed investigation into the biodegradation pathways of ditridecylbenzene under various environmental conditions is required. While LCABs are generally considered resistant to microbial degradation, the specific rates and mechanisms for ditridecylbenzene are not well-characterized. tshe.orgresearchgate.net Secondly, the potential for bioaccumulation and biomagnification of ditridecylbenzene in the food web needs to be thoroughly assessed. Finally, the long-term effects of the accumulation of these compounds in sediments on benthic ecosystems are largely unknown and warrant further investigation.

Integration of Multiscale Computational and Experimental Methodologies

To accelerate the discovery and development of ditridecylbenzene-based materials and to gain a deeper understanding of their properties and environmental interactions, a close integration of computational and experimental approaches is essential. acs.org Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, can provide valuable insights into the electronic structure, conformational preferences, and intermolecular interactions of ditridecylbenzene and its derivatives. acs.org

DFT calculations can be used to predict the outcomes of synthetic reactions and to understand the electronic properties of novel materials. MD simulations, on the other hand, can model the self-assembly of ditridecylbenzene molecules and their interactions with surfaces or biological membranes. acs.org These computational predictions can then guide experimental work, making the synthesis and characterization of new materials more efficient. acs.org Conversely, experimental data from techniques like scanning tunneling microscopy (STM) for surface-synthesized structures or gas chromatography-mass spectrometry (GC-MS) for environmental samples can be used to validate and refine computational models. acs.orgresearchgate.net This synergistic approach will be crucial for tackling the complexities of designing functional materials and for accurately predicting the environmental fate of ditridecylbenzene.

Q & A

Q. Q1. What are the optimal synthetic routes for Ditridecylbenzene, and how can researchers validate purity and structural integrity?

Methodological Answer:

-

Synthesis Validation: Use methods like Fischer indole synthesis or alkylation reactions under controlled conditions (e.g., inert atmosphere, precise temperature gradients). Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) .

-

Purity Assessment: Employ high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to quantify impurities.

-

Structural Confirmation: Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) with Fourier-transform infrared spectroscopy (FTIR) to verify branching and alkyl chain placement .

-

Example Workflow:

Step Technique Key Parameter Synthesis Alkylation Catalyst: AlCl₃, 80°C, 12h Purification Column Chromatography Eluent: Hexane/EtOAc (9:1) Characterization NMR/FTIR δ 7.2–7.4 ppm (aromatic protons)

Q. Q2. How can researchers design experiments to assess the thermal stability of Ditridecylbenzene in polymer matrices?

Methodological Answer:

- Experimental Design: Use thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) to measure decomposition temperatures. Pair with differential scanning calorimetry (DSC) to identify phase transitions.

- Data Interpretation: Compare degradation profiles with control samples (e.g., unmodified polymers). Report % mass loss at critical temperatures (e.g., 200–400°C) .

- Contradiction Management: If results conflict with literature (e.g., unexpected stability at high temperatures), re-examine sample preparation (e.g., moisture content, oxidation) and validate via replicate experiments .

Advanced Research Questions

Q. Q3. What computational strategies are effective for modeling the solvation behavior of Ditridecylbenzene in nonpolar solvents?

Methodological Answer:

- Molecular Dynamics (MD) Setup: Use AMBER or GROMACS with force fields (e.g., GAFF) parameterized for long alkyl chains. Simulate at 298K with explicit solvent models (e.g., hexane).

- Key Metrics: Calculate radial distribution functions (RDFs) to analyze solvent-shell structure and solvation free energy via thermodynamic integration.

- Validation: Compare computational results with experimental static light scattering (SLS) data to resolve discrepancies in aggregation behavior .

Q. Q4. How can researchers reconcile contradictory data on Ditridecylbenzene’s catalytic inhibition effects in hydrocarbon oxidation?

Methodological Answer:

- Root-Cause Analysis:

- Variable Isolation: Systematically test variables (e.g., oxygen concentration, trace metal contaminants) using a factorial design .

- Spectroscopic Probes: Employ electron paramagnetic resonance (EPR) to detect radical intermediates, which may explain inhibition vs. promotion effects.

- Meta-Analysis: Compare datasets across studies using Cochran’s Q test to identify heterogeneity sources (e.g., differing purity standards or reaction scales) .

- Case Study: A 2024 study found Ditridecylbenzene reduced oxidation rates by 40% in n-dodecane but increased rates in branched alkanes. Resolution required re-evaluating solvent polarity and steric effects .

Q. Q5. What advanced spectroscopic techniques are critical for probing the interfacial behavior of Ditridecylbenzene in lubricant formulations?

Methodological Answer:

- Surface-Sensitive Methods:

- Sum-frequency generation (SFG) spectroscopy to study alkyl chain orientation at metal interfaces.

- Neutron reflectometry for thickness measurements of adsorbed layers.

- Data Integration: Cross-reference with tribological tests (e.g., pin-on-disk) to correlate structural data with friction coefficients. Publish raw datasets in supplementary materials to enable replication .

Q. Q6. How should researchers address gaps in understanding Ditridecylbenzene’s environmental fate, such as biodegradation pathways?

Methodological Answer:

- Experimental Framework:

- Isotopic Labeling: Synthesize ¹³C-labeled Ditridecylbenzene to track mineralization via accelerator mass spectrometry (AMS) .

- Microbial Consortia: Use anaerobic sludge reactors to identify degradation metabolites via LC-QTOF-MS .

- Contradiction Resolution: If lab results conflict with field data (e.g., faster degradation in situ), investigate biofilm interactions or co-metabolism effects using 16S rRNA sequencing .

Q. Table: Key Analytical Techniques for Ditridecylbenzene Research

| Parameter | Technique | Application Example |

|---|---|---|

| Purity | HPLC-UV | Quantify <0.1% alkylbenzene isomers |

| Structure | ¹³C NMR | Confirm branching at C10 and C13 |

| Stability | TGA/DSC | Decomposition onset at 320°C |

| Solvation | MD Simulations | Hexane coordination number = 4.2 |

| Environmental Fate | AMS | 50% mineralization in 60 days |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.